
(2s,3s)-4-(Phenylmethoxy)-1,2,3-butanetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-4-(Phenylmethoxy)-1,2,3-butanetriol is an organic compound with a unique structure that includes a phenylmethoxy group attached to a butanetriol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-4-(Phenylmethoxy)-1,2,3-butanetriol typically involves the protection of hydroxyl groups followed by selective deprotection and functionalization. One common method involves the use of benzyl protection for the hydroxyl groups, followed by selective deprotection to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar protection and deprotection strategies. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-4-(Phenylmethoxy)-1,2,3-butanetriol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The phenylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(2S,3S)-4-(Phenylmethoxy)-1,2,3-butanetriol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3S)-4-(Phenylmethoxy)-1,2,3-butanetriol involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can interact with enzymes and receptors, influencing various biological processes. The hydroxyl groups can form hydrogen bonds, affecting the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone
- (2S,3S)-2,3-Dihydroxy-3-methyl-4-(phenylmethoxy)butanoic-d3 Acid Methyl Ester
- Methyl (2S,3S,4S,5R,6R)-3-hydroxy-4,5-bis(phenylmethoxy)-6-[(2R,3S,4R,5R,6R)-3-hydroxy-4,5-bis(phenylmethoxy)-cyclohexanone
Uniqueness
(2S,3S)-4-(Phenylmethoxy)-1,2,3-butanetriol is unique due to its specific stereochemistry and functional groups. The presence of the phenylmethoxy group and the specific arrangement of hydroxyl groups contribute to its distinct chemical properties and reactivity.
Propiedades
Número CAS |
81028-07-1 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
(2S,3S)-4-phenylmethoxybutane-1,2,3-triol |
InChI |
InChI=1S/C11H16O4/c12-6-10(13)11(14)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11-/m0/s1 |
Clave InChI |
QVBRSHTYOBPOEE-QWRGUYRKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC[C@@H]([C@H](CO)O)O |
SMILES canónico |
C1=CC=C(C=C1)COCC(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


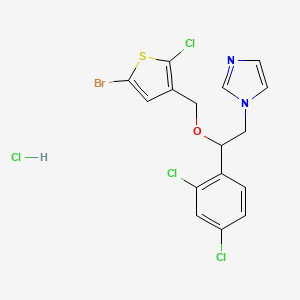

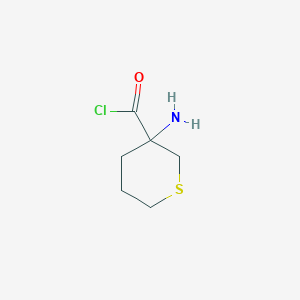
![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
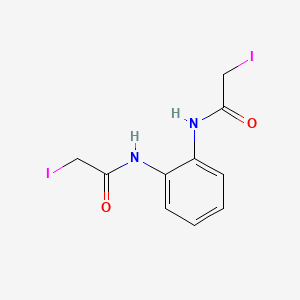

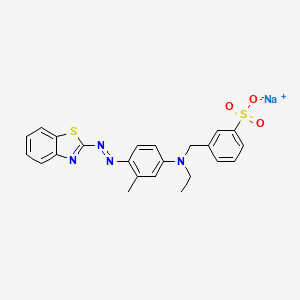
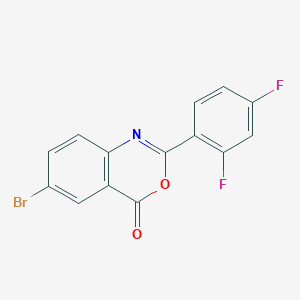
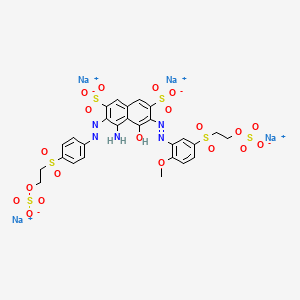
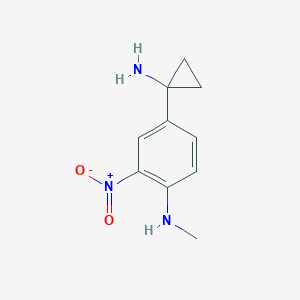
![3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)

